molecular formula C21H23N5OS B2616967 (1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 2309629-70-5

(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2616967
CAS No.: 2309629-70-5
M. Wt: 393.51
InChI Key: GQXPZROBQCMTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research. While specific biological data for this exact molecule may be limited, its structure incorporates the benzo[d]thiazole scaffold, a privileged structure known for its diverse biological activities. Compounds featuring benzothiazole cores have been identified as promising anti-mycobacterial agents, with one study highlighting a series of benzothiazol-2-yl(piperazin-1-yl)methanones showing potent activity against Mycobacterium tuberculosis H37Rv strain . Furthermore, molecular frameworks combining heterocyclic units like benzothiazole and piperazine are frequently explored in early-stage drug discovery for various conditions. Related structures have been investigated as inhibitors of enzymes like monoacylglycerol lipase (MAGL), a target for pain and inflammation research , and as histamine H4 receptor antagonists for potential application in tinnitus . The presence of both the azetidine and piperazine rings in this compound suggests potential as a versatile scaffold for designing receptor ligands or enzyme inhibitors. This product is intended for research purposes such as in vitro biological screening, assay development, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(6-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-15-5-6-17-18(12-15)28-21(23-17)26-13-16(14-26)20(27)25-10-8-24(9-11-25)19-4-2-3-7-22-19/h2-7,12,16H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXPZROBQCMTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone represents a significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure composed of:

  • Azetidine ring
  • Benzo[d]thiazole moiety
  • Piperazine scaffold

These structural components contribute to its unique biological activity and interaction with various molecular targets.

PropertyValue
Molecular FormulaC17H22N4O
Molecular Weight306.39 g/mol
CAS Number1396810-87-9
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting with the benzo[d]thiazole core, followed by the introduction of the azetidine and piperazine moieties through nucleophilic substitution and condensation reactions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines:

CompoundCell LineIC50 (µM)
Compound 4bHOP-92 (NSCL)10
Compound 4aHCT-116 (Colorectal)10
Compound 4hSK-BR-3 (Breast)10

These findings suggest that the compound may effectively target specific pathways involved in tumor growth and survival.

Neuropharmacological Effects

In vivo studies have demonstrated that this compound exhibits neuroprotective effects, particularly against neurodegenerative diseases like Parkinson's. The mechanism likely involves modulation of neurotransmitter systems and reduction of oxidative stress.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays showed significant inhibition of COX enzymes, which are crucial mediators in inflammatory processes.

The biological activity of This compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : A study reported that a derivative exhibited a GI value of 86.28% against NSCL cancer cells at a concentration of 10 μM, indicating strong cytostatic activity .
  • Neuroprotective Study : Another study noted that the compound reduced neuroinflammation markers in animal models of Parkinson's disease, suggesting potential for therapeutic use .
  • Anti-inflammatory Assay : In vitro testing demonstrated that the compound significantly inhibited COX activity, supporting its role as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally analogous molecules from the literature. Key differences in heterocyclic systems, substituents, and physicochemical properties are highlighted.

Structural Analogues with Heterocyclic Variations

A. Imidazo Pyridine-Triazole-Piperazine Derivatives ()

Compounds such as (6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methanone (8p) and others in this class replace the benzo[d]thiazol core with imidazo pyridine and incorporate triazole substituents. These modifications result in:

  • Increased polarity due to nitro and methoxy groups.
  • Variable physical states : Solids (e.g., 8p, melting point 104–105°C) vs. viscous liquids (e.g., 10a–b).

Contrast with Target Compound : The absence of a triazole group and the presence of a rigid benzo[d]thiazol-azetidine system in the target may reduce polarity and alter target selectivity.

B. Benzoimidazol-Pyridinyl-Piperazine Derivatives ()

The compound 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (7) shares a benzo-fused heterocycle (imidazol vs. thiazol) and a pyridinyl-piperazine motif. Key differences include:

  • Linker flexibility: A flexible ethylamino linker in compound 7 vs. the azetidine’s constrained geometry in the target.
  • Substituent effects : The 4-methoxybenzyl group in compound 7 may enhance lipophilicity and CNS penetration .
C. Thiazol-Azetidine-Piperazine Derivatives ()

The compound (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone features a simpler thiazol ring instead of the benzo[d]thiazol system. Key properties include:

  • Lower molecular weight (252.34 g/mol vs. ~375.47 g/mol for the target).
  • Predicted physicochemical properties : Density (1.335 g/cm³), boiling point (412.6°C), and pKa (10.81), suggesting moderate hydrophobicity and basicity .

Contrast with Target Compound : The benzo[d]thiazol group in the target likely enhances aromatic stacking interactions and metabolic stability but may reduce aqueous solubility.

Physical and Chemical Properties

The table below summarizes key differences:

Compound Name/Structure Molecular Formula Molar Mass (g/mol) Physical State Melting Point (°C) Key Structural Features
Target Compound C₁₉H₂₁N₅OS* ~375.47 Not reported Not reported Benzo[d]thiazol, azetidine, pyridinyl-piperazine
(4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone C₁₁H₁₆N₄OS 252.34 Not specified Not reported Thiazol, azetidine, piperazine
Compound 8p C₂₁H₂₀ClN₇O₃ 477.89 Solid 104–105 Imidazo pyridine, chloro, methoxy, nitro
Compound 7 C₂₃H₂₇N₅O₂ 413.50 Not specified Not reported Benzoimidazol, pyridinyl, piperazine

*Hypothetical formula based on structural analysis.

Research Findings and Implications

Structural variations significantly influence physicochemical and biological properties:

Bioactivity : Triazole-containing compounds () exhibit antiparasitic activity, suggesting that the target compound’s lack of this group may shift its pharmacological profile toward other targets, such as kinases or neurotransmitter receptors .

Solubility vs. Binding : The benzo[d]thiazol system’s hydrophobicity may reduce aqueous solubility but improve binding to hydrophobic enzyme pockets.

Future Directions : Experimental studies on the target compound’s solubility, stability, and receptor-binding affinity are needed to validate these hypotheses.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, and how are key intermediates characterized?

  • Methodology : Multi-step synthesis typically involves coupling the benzo[d]thiazole core with azetidine and piperazine moieties. Key steps include:

  • Step 1 : Formation of the 6-methylbenzo[d]thiazole via cyclization of 2-aminothiophenol derivatives with methyl-substituted ketones under acidic conditions .
  • Step 2 : Introduction of the azetidine ring via nucleophilic substitution or ring-closing metathesis, optimized for solvent polarity (e.g., DMF or THF) and temperature (60–80°C) .
  • Step 3 : Piperazine-pyridine coupling using carbodiimide-mediated amide bond formation, monitored by TLC and purified via column chromatography .
    • Characterization : Intermediates and final product are validated using 1H^1H-/13C^{13}C-NMR (e.g., δ 7.8–8.2 ppm for pyridine protons), ESI-MS (exact mass verification), and IR spectroscopy (C=O stretch at ~1670 cm1^{-1}) .

Q. How do structural features of this compound influence its physicochemical properties (e.g., solubility, stability)?

  • Key Features :

  • Hydrophobic moieties : The benzo[d]thiazole and pyridine groups reduce aqueous solubility but enhance lipid membrane permeability.
  • Azetidine ring : Enhances conformational rigidity, improving metabolic stability compared to linear amines .
    • Analysis : Solubility is assessed via shake-flask method (logP determination), while stability is tested under varied pH (1–10) and temperatures (25–40°C) using HPLC to track degradation .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying IC50_{50} values across assays) be systematically resolved?

  • Approach :

  • Assay standardization : Compare results under consistent conditions (e.g., cell line, incubation time). For example, discrepancies in cytotoxicity may arise from differences in ATP-based vs. resazurin assays .
  • Metabolic interference : Test for off-target effects using cytochrome P450 inhibition assays or metabolic stability studies in liver microsomes .
  • Structural analogs : Synthesize derivatives (e.g., replacing pyridine with isoxazole) to isolate contributions of specific moieties to activity .

Q. What computational strategies are effective in predicting binding interactions between this compound and target proteins (e.g., kinases, GPCRs)?

  • Methods :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR), focusing on hydrogen bonds with pyridine nitrogen and hydrophobic contacts with benzo[d]thiazole .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, particularly for the azetidine-piperazine linker’s flexibility .
  • QSAR modeling : Train models on analogs with known IC50_{50} values to identify critical substituents (e.g., methyl vs. chloro on benzo[d]thiazole) .

Q. How can reaction mechanisms for synthesizing derivatives (e.g., halogenation, sulfonation) be experimentally validated?

  • Techniques :

  • Kinetic studies : Monitor reaction progress via 19F^{19}F-NMR for fluorinated intermediates or LC-MS for transient species .
  • Isotopic labeling : Use 13C^{13}C-labeled reagents to trace bond formation pathways in azetidine ring closure .
  • Theoretical calculations : Compare DFT-derived activation energies (Gaussian 09) with experimental Arrhenius plots to confirm proposed mechanisms .

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound and its polymorphs?

  • Protocol :

  • Crystal growth : Use slow evaporation in ethanol/water (1:1) with seeding to obtain single crystals .
  • Data collection : Employ synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling, particularly for flexible piperazine-pyridine linkages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.